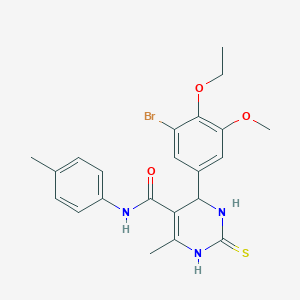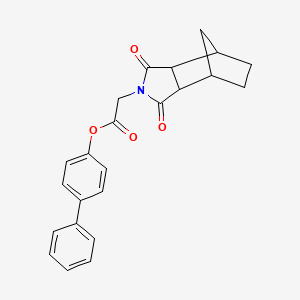![molecular formula C16H14ClN3O6S B4062007 N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B4062007.png)
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide
Overview
Description
Scientific Research Applications
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its anti-cancer properties, particularly in targeting specific cancer cell pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide typically involves the reaction of 3-chloro-2-hydroxy-5-nitroaniline with 3,4-dimethoxybenzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functional derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound. These derivatives often retain the core structure but exhibit different chemical and biological properties .
Mechanism of Action
The mechanism of action of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets within cancer cells. It is believed to inhibit key enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to cancer cell death .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide
- N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylacrylamide
Uniqueness
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxybenzamide moiety enhances its solubility and bioavailability, making it a more effective candidate for medicinal applications compared to its analogs .
Properties
IUPAC Name |
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O6S/c1-25-12-4-3-8(5-13(12)26-2)15(22)19-16(27)18-11-7-9(20(23)24)6-10(17)14(11)21/h3-7,21H,1-2H3,(H2,18,19,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGWMHSKASZULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)butanamide](/img/structure/B4061924.png)
![1-Ethyl-6-fluoro-7-(4-{[4-(methoxycarbonyl)phenyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B4061932.png)

![2-(4-ethoxyphenyl)-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4061944.png)
![(2S)-1-[2-(dimethylamino)-1,3-dihydroindene-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B4061948.png)

![N-(4-chlorophenyl)-4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine;hydrobromide](/img/structure/B4061959.png)
![4-[(cyclobutylcarbonyl)amino]-N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4061964.png)

![3,3-dimethyl-4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperazinone](/img/structure/B4061971.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B4061978.png)
![N-(4-{[4-(3-{[2-(4-morpholinyl)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4061990.png)
![N-benzyl-5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitroaniline](/img/structure/B4062002.png)

